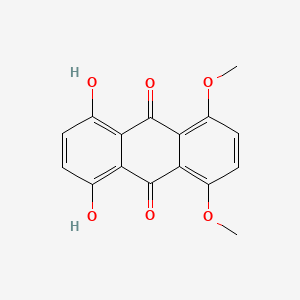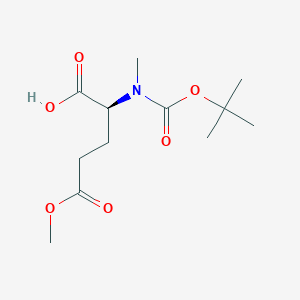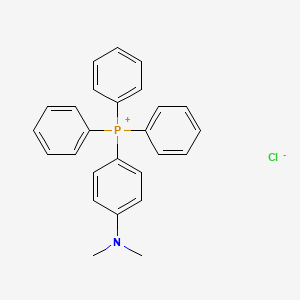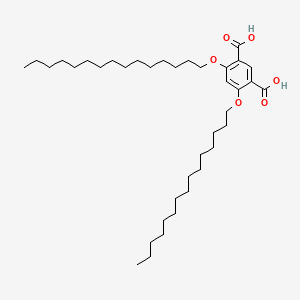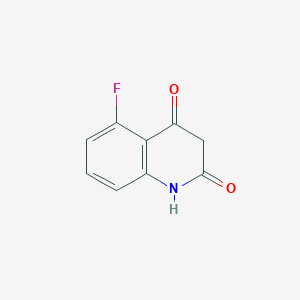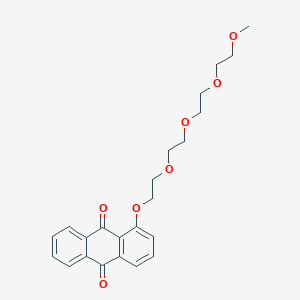![molecular formula C22H46MnN4 B13143882 [(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N’-di-i-propylpentylamidinato)manganese(II): is an organometallic compound with the molecular formula C22H46MnN4. It is characterized by the presence of manganese in the +2 oxidation state, coordinated by two amidinato ligands. This compound is typically a brown solid and is known for its air and moisture sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N’-di-i-propylpentylamidinato)manganese(II) generally involves the reaction of manganese(II) chloride with the corresponding amidine ligand in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The compound is often produced in high purity forms, including up to 99.999% .
Chemical Reactions Analysis
Types of Reactions: Bis(N,N’-di-i-propylpentylamidinato)manganese(II) can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, although this is less common.
Substitution: Ligand exchange reactions can occur, where the amidinato ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese(II) complexes with different ligands .
Scientific Research Applications
Chemistry: Bis(N,N’-di-i-propylpentylamidinato)manganese(II) is used as a precursor in the synthesis of other manganese-containing compounds. It is also employed in studies of coordination chemistry and organometallic chemistry .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of high-purity manganese materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism by which Bis(N,N’-di-i-propylpentylamidinato)manganese(II) exerts its effects is primarily through its ability to coordinate with other molecules. The manganese center can participate in redox reactions, and the amidinato ligands can stabilize various oxidation states of manganese. This coordination chemistry is crucial for its reactivity and applications .
Comparison with Similar Compounds
- Manganese(II) isoquinoline-3-carboxylate
- (1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]manganese(III) chloride
- Bis[di(tert-butyl)amido]manganese(II)
- Bis[bis(trimethylsilyl)amido]manganese(II)
- Bis(isopropylcyclopentadienyl)manganese
- Manganese(II,III) isopropoxide
Uniqueness: Bis(N,N’-di-i-propylpentylamidinato)manganese(II) is unique due to its specific amidinato ligands, which provide distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specific applications in coordination chemistry and catalysis .
Properties
Molecular Formula |
C22H46MnN4 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+) |
InChI |
InChI=1S/2C11H23N2.Mn/c2*1-6-7-8-11(9-13(4)5)12-10(2)3;/h2*9-10H,6-8H2,1-5H3;/q2*-1;+2/b2*11-9-; |
InChI Key |
QINRYZRZMHBLFQ-UNNWALPCSA-N |
Isomeric SMILES |
CCCC/C(=C/N(C)C)/[N-]C(C)C.CCCC/C(=C/N(C)C)/[N-]C(C)C.[Mn+2] |
Canonical SMILES |
CCCCC(=CN(C)C)[N-]C(C)C.CCCCC(=CN(C)C)[N-]C(C)C.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)

![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

